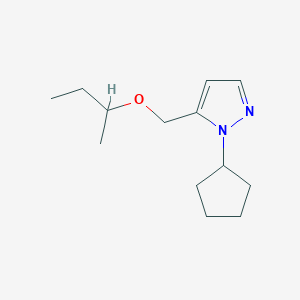

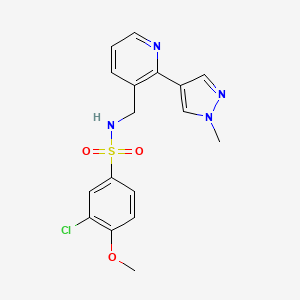

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

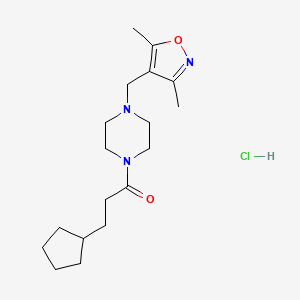

The compound "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide" is a complex molecule that appears to be related to a class of compounds with potential electrophysiological activity and antibacterial properties. The molecule consists of a benzamide core structure, which is a common feature in many pharmacologically active compounds. It also contains a thiadiazole moiety, which is known to impart antibacterial activity, as well as a sulfonamide group, which is a characteristic feature in many diuretic and antibacterial agents.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with these compounds showing cardiac electrophysiological activity . The synthesis involves the use of a Purkinje fiber assay to evaluate the potency of the compounds, comparing them to sematilide, a known class III agent. Similarly, the synthesis of an impurity in the antibacterial drug sulfamethizole has been described, which involves the reaction of a thiadiazole with a sulfonyl chloride followed by alkaline hydrolysis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are significant in medicinal chemistry. The imidazolyl group mentioned in the synthesis of related compounds is known to be a bioisostere for the methylsulfonylamino group, which can produce class III electrophysiological activity . The thiadiazole ring, as seen in the impurity of sulfamethizole, is a heterocyclic compound that often contributes to the antibacterial activity of sulfonamides . The presence of these groups in the compound suggests potential biological activity that could be explored further.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of the functional groups present in the compound. The reaction of thiadiazole with sulfonyl chloride, followed by hydrolysis, is a key step in the formation of sulfonamide-based compounds . This reaction pathway could be relevant for the synthesis of the compound , as it also contains a sulfonamide group. Additionally, the electrophysiological activity observed in imidazolylbenzamides suggests that the compound may undergo similar reactions to modulate its activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of related compounds can be inferred. Benzamides and sulfonamides typically have moderate to high solubility in polar solvents and may exhibit varying degrees of acidity or basicity depending on the substitution pattern on the aromatic rings . The presence of a piperidinyl group could also affect the compound's lipophilicity, potentially influencing its pharmacokinetic properties. The electrophysiological activity of related compounds suggests that the compound may also interact with ion channels, which would be an important physical property to consider in the context of its potential use as a therapeutic agent .

Applications De Recherche Scientifique

Enzyme Inhibition and Biological Activities

Compounds similar to the given chemical structure have been investigated for their inhibition effects on human carbonic anhydrase isoforms. For instance, derivatives of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide have shown significant inhibitory activities against cytosolic isoforms hCA I, II, VII, and the membrane-bound isoform hCA IV in low micromolar and nanomolar ranges. The inhibition of these isoforms by acridine-acetazolamide conjugates underlines their potential application in designing inhibitors for therapeutic uses (Ulus et al., 2016).

Antimicrobial and Antifungal Activities

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to the specified compound, have been synthesized and shown sensitivity to both Gram-positive and Gram-negative bacteria. Moreover, these substances exhibited antifungal activity against Candida albicans, identifying them as candidates for further investigation as antimicrobial and antifungal agents (Sych et al., 2019).

Molecular Docking and Density Functional Theory (DFT) Studies

The structural and electronic properties of benzene sulfonamide derivatives have been explored through molecular docking and DFT calculations, aiming to understand their reactivity and potential as pharmacological agents. These studies are crucial for the rational design of new compounds with enhanced biological activities (Fahim & Shalaby, 2019).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, highlighting the versatility of sulfonamide-based compounds in the search for new anticancer drugs (Mert et al., 2014).

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O5S3/c1-4-22-26-27-24(35-22)28-36(31,32)20-11-7-19(8-12-20)25-23(30)18-5-9-21(10-6-18)37(33,34)29-14-16(2)13-17(3)15-29/h5-12,16-17H,4,13-15H2,1-3H3,(H,25,30)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJDPUMQAURDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

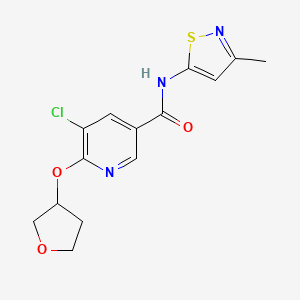

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)

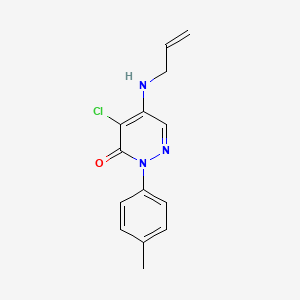

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

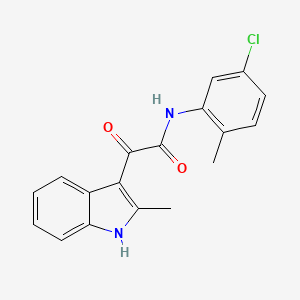

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)